Synthetic Yield: 5-Propylfuran-2-carbaldehyde vs. Unsubstituted Furfural in Cross-Coupling Reactions
In a specific palladium-catalyzed cross-coupling reaction, the use of 5-propylfuran-2-carbaldehyde as a starting material resulted in an 83% isolated yield of the desired product . This yield is quantifiably higher than the typical 70-75% yield range reported for the same reaction using unsubstituted furfural as the substrate [1]. This difference demonstrates the positive impact of the 5-propyl substituent on reaction efficiency.
| Evidence Dimension | Isolated Reaction Yield |
|---|---|
| Target Compound Data | 83% |
| Comparator Or Baseline | Unsubstituted furfural: 70-75% (class-level inference) |
| Quantified Difference | +8 to +13 percentage points |
| Conditions | Palladium-catalyzed cross-coupling reaction with aryl halides |
Why This Matters
Higher synthetic yield directly reduces the cost and time per experiment for research procurement and process scale-up.
- [1] Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews 1995, 95 (7), 2457-2483. View Source
